molecular formula C19H16FNO4 B11519880 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11519880
M. Wt: 341.3 g/mol
InChI Key: PQSDDBYIFNGOFR-BMRADRMJSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxybenzoyl, and pyrrolone groups

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which are further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its docking and binding properties have shown its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H16FNO4/c1-21-16(13-5-3-4-6-14(13)20)15(18(23)19(21)24)17(22)11-7-9-12(25-2)10-8-11/h3-10,16,22H,1-2H3/b17-15+

InChI Key

PQSDDBYIFNGOFR-BMRADRMJSA-N

Isomeric SMILES

CN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F

Origin of Product

United States

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